molecular formula C10H13ClN2O3S B5750707 N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5750707
M. Wt: 276.74 g/mol
InChI Key: MHDUFMOVOUYCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP 48664 is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of N-methyl-D-aspartate (NMDA) receptor activity. By inhibiting GlyT1, CGP 48664 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This mechanism of action has been implicated in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

CGP 48664 has been extensively used in scientific research to investigate the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. It has been shown to enhance NMDA receptor function and improve cognitive function in animal models of schizophrenia and Alzheimer's disease (Goff et al., 2005; Takahashi et al., 2008). CGP 48664 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (Kohara et al., 2008; Lu et al., 2009).

Mechanism of Action

As mentioned earlier, CGP 48664 inhibits N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased glycine concentration in the synaptic cleft. This results in enhanced activation of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory processes. The increased NMDA receptor activation has been shown to improve cognitive function in animal models of various neurological disorders.
Biochemical and Physiological Effects:
CGP 48664 has been shown to increase glycine concentration in the cerebrospinal fluid and brain tissue of animals (Goff et al., 2005; Takahashi et al., 2008). It has also been shown to enhance NMDA receptor-mediated synaptic transmission in the hippocampus and prefrontal cortex (Javitt et al., 2008; Pehrson et al., 2014). These effects are consistent with the proposed mechanism of action of CGP 48664.

Advantages and Limitations for Lab Experiments

One of the main advantages of CGP 48664 is its selectivity for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This allows for specific modulation of NMDA receptor function without affecting other neurotransmitter systems. However, CGP 48664 has a relatively short half-life and requires frequent administration to maintain its effects (Goff et al., 2005). Additionally, the high cost of CGP 48664 may limit its use in some research settings.

Future Directions

There are several future directions for research on CGP 48664. One area of interest is the potential use of CGP 48664 in the treatment of schizophrenia and other psychiatric disorders. Clinical trials have shown promising results in improving cognitive function in patients with schizophrenia (Heresco-Levy et al., 2005). Another area of research is the development of more potent and selective N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with longer half-lives. This could improve the efficacy and convenience of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition as a therapeutic strategy. Finally, the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other physiological and pathological conditions, such as pain and addiction, warrants further investigation.
In conclusion, CGP 48664 is a synthetic compound that has been widely used in scientific research to investigate the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. Its mechanism of action involves the inhibition of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased glycine concentration in the synaptic cleft and enhanced NMDA receptor activation. CGP 48664 has shown promise as a therapeutic strategy for various neurological and psychiatric disorders. However, its short half-life and high cost may limit its use in some research settings. Future research should focus on the development of more potent and selective N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors and the exploration of new therapeutic applications for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition.

Synthesis Methods

CGP 48664 was first synthesized by Novartis Pharmaceuticals in 1999 (Bauer et al., 1999). The synthesis involves the reaction of 4-chloro-2-methylbenzenamine with methylsulfonyl chloride to form N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)benzenamine. This intermediate is then reacted with glycine ethyl ester to form CGP 48664.

properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-7-5-8(11)3-4-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUFMOVOUYCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.